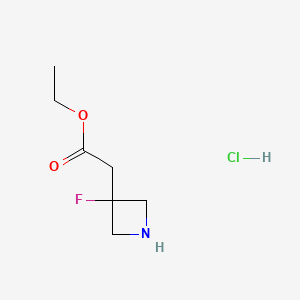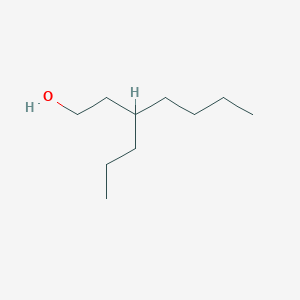
3-Propyl-1-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propyl-1-heptanol is an organic compound classified as an alcohol. It is a clear, high-boiling liquid with a mild odor. This compound is miscible with most common organic solvents but is practically insoluble in water . The molecular formula of this compound is C10H22O, and it is also known by its IUPAC name, 3-propylheptan-1-ol .
Métodos De Preparación
3-Propyl-1-heptanol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of alkenes. This method yields the syn, non-Markovnikov hydration product . Another method is the oxymercuration-demercuration of alkenes, which yields the Markovnikov hydration product . Industrial production methods often involve the catalytic hydrogenation of aldehydes or ketones .
Análisis De Reacciones Químicas
3-Propyl-1-heptanol undergoes several types of chemical reactions, including:
Substitution: In the presence of strong acids, this compound can undergo substitution reactions to form alkyl halides.
The major products formed from these reactions include aldehydes, carboxylic acids, alkanes, and alkyl halides .
Aplicaciones Científicas De Investigación
3-Propyl-1-heptanol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Propyl-1-heptanol involves its interaction with cellular membranes and proteins. The hydroxyl group (-OH) in the compound forms hydrogen bonds with other molecules, affecting their structure and function . This interaction can influence various molecular targets and pathways, including enzyme activity and signal transduction .
Comparación Con Compuestos Similares
3-Propyl-1-heptanol can be compared with other similar alcohols, such as:
3-Heptanol: Similar in structure but with a shorter carbon chain.
2-Methyl-3-hexanol: Contains a branched carbon chain.
The uniqueness of this compound lies in its specific carbon chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties .
Propiedades
Fórmula molecular |
C10H22O |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
3-propylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-3-5-7-10(6-4-2)8-9-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
UYZVDMGEEIRMSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


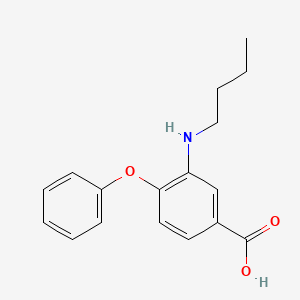
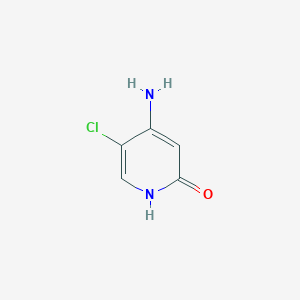
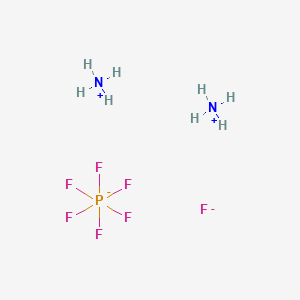
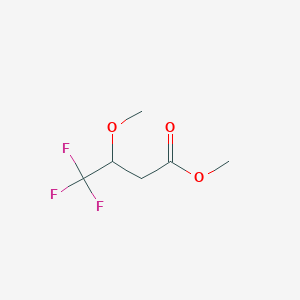
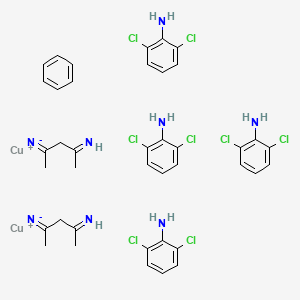
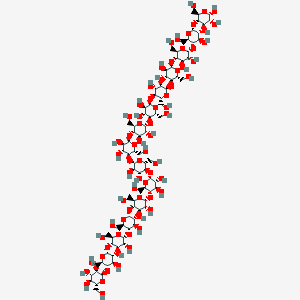
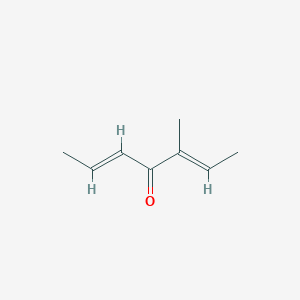
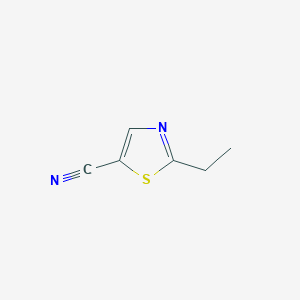
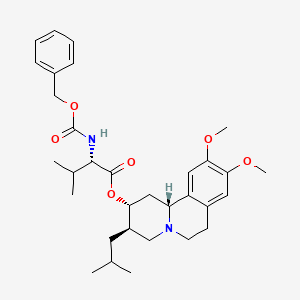
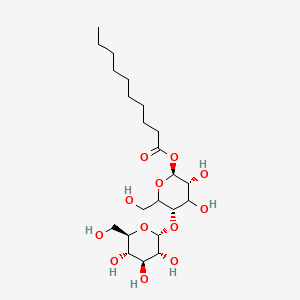


![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
